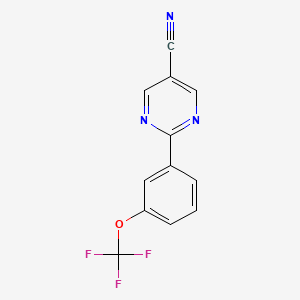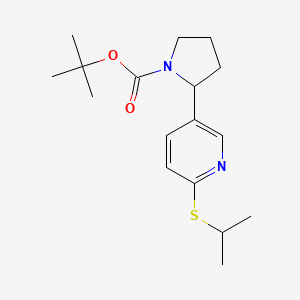
tert-Butyl 2-(6-(isopropylthio)pyridin-3-yl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(6-(isopropylthio)pyridin-3-yl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring and a pyridine ring, both of which are functionalized with various substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(6-(isopropylthio)pyridin-3-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method involves the use of tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a starting material . The reaction conditions often include the use of mild, environment-friendly reagents and conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of green chemistry and efficient synthesis are likely applied to scale up the production while minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 2-(6-(isopropylthio)pyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reduction, and various oxidizing agents for oxidation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could lead to a more reduced form .
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-(6-(isopropylthio)pyridin-3-yl)pyrrolidine-1-carboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(6-(isopropylthio)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The pyrrolidine and pyridine rings allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
- tert-Butyl 3-((3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 2-(6-(isopropylthio)pyridin-3-yl)pyrrolidine-1-carboxylate is unique due to its specific functional groups and the combination of pyrrolidine and pyridine rings. This structure allows for unique interactions and reactivity compared to other similar compounds .
Eigenschaften
Molekularformel |
C17H26N2O2S |
|---|---|
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
tert-butyl 2-(6-propan-2-ylsulfanylpyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O2S/c1-12(2)22-15-9-8-13(11-18-15)14-7-6-10-19(14)16(20)21-17(3,4)5/h8-9,11-12,14H,6-7,10H2,1-5H3 |
InChI-Schlüssel |
LCWWOROGVDVXLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)SC1=NC=C(C=C1)C2CCCN2C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


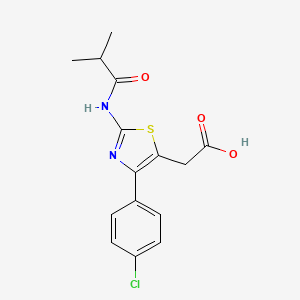
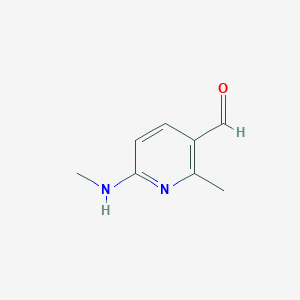

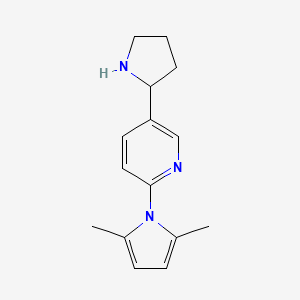



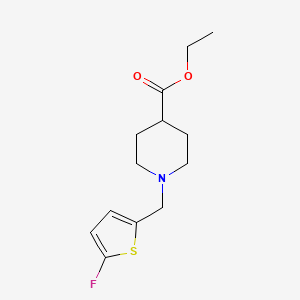

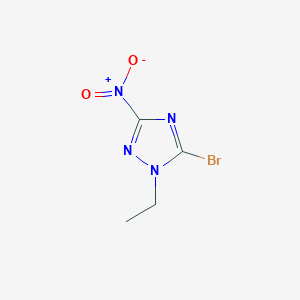

![4-Cyclopropyl-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11808180.png)
